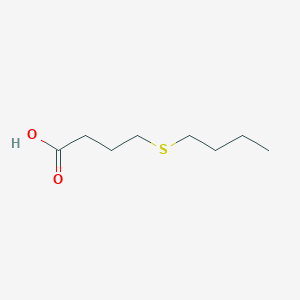

4-(Butylthio)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-2-3-6-11-7-4-5-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWSKEPIJZEWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656023 | |

| Record name | 4-(Butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-14-9 | |

| Record name | 4-(Butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Butylthio Butanoic Acid and Its Structural Analogues

Strategic Construction of the Butanoic Acid Scaffold

The formation of the four-carbon carboxylic acid chain is a critical step in the synthesis of 4-(butylthio)butanoic acid. Modern organic synthesis provides a versatile toolbox for this purpose, encompassing both the direct functionalization of precursors and the incremental elongation of shorter carbon chains.

Carboxylic Acid Functionalization Strategies

These strategies typically involve the conversion of a four-carbon precursor bearing a different functional group into a carboxylic acid.

Carboxylation of Grignard Reagents: A powerful method for forming carbon-carbon bonds and introducing a carboxyl group is the reaction of a Grignard reagent with carbon dioxide. libretexts.orglibretexts.orgjove.comtransformationtutoring.com For the synthesis of a butanoic acid scaffold, this would involve the preparation of a propyl magnesium halide (e.g., propyl magnesium bromide) from 1-bromopropane. This organometallic reagent then acts as a potent nucleophile, attacking the electrophilic carbon of CO2. Subsequent acidification of the resulting carboxylate salt yields butanoic acid. This method is highly effective for creating carboxylic acids with one more carbon atom than the starting alkyl halide.

Hydrolysis of Nitriles: The hydrolysis of nitriles offers another reliable route to carboxylic acids. libretexts.org This two-step sequence begins with the nucleophilic substitution of an alkyl halide, such as 1-bromopropane, with a cyanide salt (e.g., sodium cyanide) to form butanenitrile. The resulting nitrile is then subjected to hydrolysis under acidic or basic conditions to yield butanoic acid. This method is particularly useful for converting primary and secondary alkyl halides into their corresponding carboxylic acids with an additional carbon atom.

| Starting Material | Reagent(s) | Intermediate | Product |

| 1-Bromopropane | 1. Mg, ether; 2. CO2; 3. H3O+ | Propylmagnesium bromide | Butanoic acid |

| 1-Bromopropane | 1. NaCN; 2. H3O+, heat | Butanenitrile | Butanoic acid |

Alkyl Chain Elongation Techniques

These methods involve the extension of a shorter carbon chain to achieve the desired four-carbon butanoic acid skeleton.

Malonic Ester Synthesis: This classical method allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. wikipedia.orgorganic-chemistry.org The synthesis commences with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a stabilized enolate. This enolate then undergoes a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl bromide). The resulting diethyl ethylmalonate is subsequently hydrolyzed to a dicarboxylic acid, which upon heating, readily decarboxylates to yield butanoic acid. wikipedia.org A significant drawback of this method is the potential for dialkylation, which can lead to product separation challenges and lower yields. wikipedia.org

Acetoacetic Ester Synthesis: Similar to the malonic ester synthesis, the acetoacetic ester synthesis utilizes the acidic α-protons of ethyl acetoacetate. wikipedia.orgchemistrysteps.comchemistnotes.com Deprotonation with a suitable base, followed by alkylation with an ethyl halide, yields an alkylated β-keto ester. Subsequent hydrolysis and decarboxylation under acidic conditions produce a ketone. However, by employing a strong base for hydrolysis (ketonic cleavage), it is possible to obtain the corresponding carboxylic acid. chemistnotes.com

Arndt-Eistert Homologation: This powerful technique allows for the one-carbon chain extension of a carboxylic acid. organic-chemistry.orgwikipedia.orgnrochemistry.comslideshare.netchem-station.com The process begins with the conversion of a carboxylic acid, such as propanoic acid, into its corresponding acid chloride. Reaction with diazomethane (B1218177) generates an α-diazoketone. The key step is the Wolff rearrangement of the α-diazoketone, typically catalyzed by silver(I) salts, to form a ketene. organic-chemistry.orgwikipedia.org This highly reactive intermediate is then trapped with a nucleophile, such as water, to produce the chain-homologated butanoic acid. While highly effective, the use of the toxic and explosive diazomethane has led to the development of safer alternatives like trimethylsilyldiazomethane. wikipedia.orgchem-station.com

Wittig Reaction and Related Olefinations: The Wittig reaction provides a means to form a carbon-carbon double bond, which can then be further functionalized. wikipedia.orgmasterorganicchemistry.com For chain elongation, an aldehyde, such as propanal, can be reacted with a phosphonium (B103445) ylide like (methoxycarbonylmethylene)triphenylphosphorane to form an α,β-unsaturated ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester group would yield butanoic acid. A related and often more stereoselective method is the Julia-Kocienski olefination, which involves the reaction of a phenyl sulfone with an aldehyde or ketone. organic-chemistry.orgwikipedia.orgoregonstate.edualfa-chemistry.comorganicreactions.org

| Method | Starting Materials | Key Intermediate | Product |

| Malonic Ester Synthesis | Diethyl malonate, Ethyl bromide | Diethyl ethylmalonate | Butanoic acid |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Ethyl bromide | Ethyl 2-ethylacetoacetate | Butanoic acid (via ketonic cleavage) |

| Arndt-Eistert Homologation | Propanoic acid, Diazomethane | 1-Diazo-2-butanone | Butanoic acid |

| Wittig Reaction | Propanal, (Methoxycarbonylmethylene)triphenylphosphorane | Methyl 2-pentenoate | Butanoic acid (after hydrogenation and hydrolysis) |

Selective Incorporation of the Butylthio Moiety

The formation of the thioether linkage is a pivotal step in the synthesis of this compound. This is typically achieved through the creation of a sulfur-carbon bond, with nucleophilic substitution and radical addition reactions being the most prominent strategies.

Nucleophilic Substitution Reactions for Thioether Formation

This approach generally involves the reaction of a sulfur-based nucleophile with a carbon-based electrophile. The most common variant is the S-alkylation of a thiol. This involves the reaction of butanethiol with a 4-halobutanoic acid derivative, typically in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction. The choice of solvent is crucial, with polar aprotic solvents like acetone (B3395972) or DMSO often favoring SN2 reactions. solubilityofthings.com

To enhance the efficiency and sustainability of these reactions, phase-transfer catalysis can be employed. This technique is particularly useful when dealing with reactants that are soluble in different phases (e.g., an aqueous phase containing the thiolate and an organic phase containing the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile into the organic phase, thereby accelerating the reaction.

Radical Addition Reactions for Sulfur-Carbon Bond Formation

The radical addition of thiols to alkenes, often referred to as the thiol-ene reaction, is a highly efficient and atom-economical method for forming thioethers. organic-chemistry.orgnih.govnih.govorganic-chemistry.orgsemanticscholar.org This reaction proceeds via a free-radical chain mechanism and typically results in the anti-Markovnikov addition of the thiol across the double bond. For the synthesis of this compound, this would involve the reaction of butanethiol with a but-3-enoic acid derivative.

The initiation of the radical reaction can be achieved through various means, including thermal initiators or photochemical methods. Modern advancements have focused on the use of visible-light photoredox catalysis. organic-chemistry.orgnih.govorganic-chemistry.org In this approach, a photocatalyst, which can be a transition metal complex (e.g., ruthenium or iridium-based) or an organic dye, absorbs visible light and initiates the radical chain reaction under mild conditions. organic-chemistry.orgnih.govsemanticscholar.org This method offers excellent functional group tolerance and is considered a greener alternative to traditional radical initiation methods that may require UV light or high temperatures.

Green Chemistry Principles in Thioether Synthesis

The application of green chemistry principles to thioether synthesis aims to reduce the environmental impact of these chemical transformations. Key strategies include:

Use of Greener Solvents: Traditional nucleophilic substitution reactions often employ volatile and potentially hazardous organic solvents. A greener approach involves the use of more environmentally benign solvents, such as water. acsgcipr.org Reactions in water can be facilitated by the use of surfactants to create micelles, which act as nanoreactors, bringing the reactants together and enhancing reaction rates. nih.govacs.orgacs.orgthieme-connect.de

Catalysis: The use of catalysts, such as in the photoredox-mediated thiol-ene reactions, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with lower energy input and often with higher selectivity, thus reducing waste. thieme-connect.com

Atom Economy: Radical addition reactions, like the thiol-ene reaction, are inherently atom-economical as all the atoms of the reactants are incorporated into the final product, generating minimal waste.

| Reaction Type | Reactants | Key Features | Green Aspects |

| Nucleophilic Substitution | Butanethiol, 4-Halobutanoic acid derivative, Base | SN2 mechanism, formation of thiolate intermediate | Use of greener solvents (e.g., water), phase-transfer catalysis |

| Radical Addition (Thiol-ene) | Butanethiol, But-3-enoic acid derivative, Radical initiator | Anti-Markovnikov addition, free-radical chain mechanism | High atom economy, visible-light photoredox catalysis |

Derivatization and Functionalization of the Core Structure

The structural scaffold of this compound offers multiple reactive sites that allow for a diverse range of chemical modifications. The carboxylic acid moiety, the thioether linkage, and the alkyl chains are all amenable to functionalization, enabling the synthesis of a wide array of derivatives with tailored properties. Advanced synthetic methodologies have been developed to selectively modify this core structure, leading to the creation of esters, amides, oxidized sulfur species, and complex heterocyclic systems.

Synthesis of Ester and Amide Derivatives of this compound

The carboxylic acid group of this compound is a primary site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating physicochemical properties such as solubility, stability, and bioavailability.

Esterification: The synthesis of 4-(butylthio)butanoate esters is typically achieved through Fischer esterification. quora.comchemguide.co.ukathabascau.ca This classic method involves the reaction of this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.uk For example, the reaction with ethanol (B145695) would yield ethyl 4-(butylthio)butanoate.

A milder method for esterification, particularly suitable for sensitive substrates, is the Steglich esterification. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method proceeds at room temperature and can be advantageous for preventing degradation of the core structure. nih.gov

Amidation: The synthesis of amide derivatives of this compound involves the coupling of the carboxylic acid with a primary or secondary amine. Direct amidation by heating the carboxylic acid and amine is often challenging due to the formation of a stable ammonium carboxylate salt. researchgate.netdiva-portal.org Therefore, coupling reagents are commonly employed to facilitate this transformation. organic-chemistry.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to activate the carboxylic acid, enabling nucleophilic attack by the amine. researchgate.net Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.org

A variety of amines can be used in these reactions, leading to a diverse library of N-substituted 4-(butylthio)butanamides. The reaction conditions are generally mild, preserving the integrity of the thioether linkage. google.comnih.gov

| Reaction Type | Reagents and Conditions | Product Class | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | 4-(Butylthio)butanoate Esters | Reversible reaction; often requires excess alcohol or removal of water. chemguide.co.uk |

| Steglich Esterification | Alcohol (ROH), DCC or EDC, DMAP, Room Temperature | 4-(Butylthio)butanoate Esters | Mild conditions; suitable for sensitive substrates. nih.gov |

| Amidation (Coupling Agents) | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC, HATU), Base (e.g., DIPEA) | N-substituted 4-(Butylthio)butanamides | High efficiency and broad substrate scope. organic-chemistry.org |

Regioselective Modification of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, allowing for the regioselective synthesis of sulfoxide (B87167) and sulfone derivatives. These oxidized forms can exhibit altered biological activities and physicochemical properties compared to the parent thioether.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a well-established transformation in organic synthesis. organic-chemistry.org A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.org The stoichiometry of the oxidant is crucial for achieving selectivity; typically, one equivalent of the oxidizing agent will favor the formation of the sulfoxide. The reaction can be catalyzed by various metal complexes or acids. organic-chemistry.orgrsc.org For instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with high yields using 30% hydrogen peroxide. organic-chemistry.org

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant, leads to the corresponding sulfone. Niobium carbide, for example, can efficiently catalyze the oxidation of sulfides to sulfones with hydrogen peroxide. organic-chemistry.org The conversion of a sulfoxide to the corresponding sulfone can also be a key metabolic pathway for certain compounds in biological systems. nih.gov

| Target Derivative | Oxidizing Agent | Typical Conditions | Key Considerations |

|---|---|---|---|

| 4-(Butylsulfinyl)butanoic acid (Sulfoxide) | Hydrogen Peroxide (H₂O₂) (1 equivalent) | Catalyst (e.g., Tantalum Carbide), Room Temperature | Careful control of stoichiometry is required to prevent over-oxidation. organic-chemistry.org |

| 4-(Butylsulfonyl)butanoic acid (Sulfone) | Hydrogen Peroxide (H₂O₂) (>2 equivalents) or stronger oxidants (e.g., m-CPBA) | Catalyst (e.g., Niobium Carbide), Elevated Temperature may be required | Ensures complete oxidation of the sulfur center. organic-chemistry.org |

Preparation of Conjugates for Chemical Biology Probes

Chemical probes are essential tools for elucidating the roles of proteins and other biomolecules in cellular processes. escholarship.org this compound can be conjugated to various biomolecules, such as peptides, proteins, or fluorescent dyes, to create probes for chemical biology research. The carboxylic acid functionality is the primary handle for these conjugation reactions. biosyn.comgoogle.com

The general strategy for conjugation involves the activation of the carboxylic acid group of this compound, followed by reaction with a nucleophilic functional group on the biomolecule, typically a primary amine (e.g., the epsilon-amino group of a lysine (B10760008) residue). biosyn.comcytometry.me Carbodiimide chemistry, using reagents like EDC in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS), is widely used to form a stable amine-reactive NHS ester. cytometry.me This activated ester can then efficiently react with the amine on the biomolecule to form a stable amide bond. biosyn.com

For instance, to create a fluorescently labeled probe, this compound could be conjugated to an amine-containing fluorophore. researchgate.net This would allow for the visualization and tracking of the molecule in biological systems. Similarly, conjugation to a peptide or protein could be used to study the interactions of the this compound moiety with specific biological targets. google.com

| Conjugation Strategy | Key Reagents | Biomolecule Functional Group | Resulting Linkage |

|---|---|---|---|

| Carbodiimide-mediated coupling | EDC, NHS/sulfo-NHS | Primary Amine (e.g., Lysine) | Amide Bond |

| Thiol-maleimide coupling (requires derivatization of the acid) | Maleimide-activated biomolecule, Thiol-derivatized this compound | Thiol (e.g., Cysteine) | Thioether Bond |

Elaboration into Complex Heterocyclic Systems (e.g., Thiadiazole Derivatives)

The carboxylic acid group of this compound can serve as a precursor for the synthesis of more complex heterocyclic structures. One important class of heterocycles that can be accessed from carboxylic acids are the 1,3,4-thiadiazoles. sbq.org.brjocpr.comnih.gov These five-membered aromatic rings containing two nitrogen atoms and one sulfur atom are prevalent in medicinal chemistry due to their diverse biological activities. nih.govsphinxsai.com

A common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent, such as a strong acid (e.g., sulfuric acid) or a condensing agent like phosphorus oxychloride (POCl₃). jocpr.com In this reaction, the carboxylic acid first reacts with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,3,4-thiadiazole (B1197879) ring. sbq.org.br

Starting with this compound, this methodology would lead to the formation of 2-amino-5-(3-(butylthio)propyl)-1,3,4-thiadiazole. The amino group on the thiadiazole ring can be further functionalized, providing a scaffold for the development of a wide range of derivatives.

| Starting Material | Key Reagent | Conditions | Heterocyclic Product |

|---|---|---|---|

| This compound | Thiosemicarbazide | Strong Acid (e.g., H₂SO₄) or Condensing Agent (e.g., POCl₃), Heat | 2-Amino-5-(3-(butylthio)propyl)-1,3,4-thiadiazole |

Sophisticated Analytical and Spectroscopic Characterization Techniques for 4 Butylthio Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of 4-(Butylthio)butanoic acid by mapping the magnetic environments of its constituent protons and carbon atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group and the butanoic acid backbone.

A related compound, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid, shows characteristic signals for the butyl group: a triplet for the terminal methyl protons (CH₃), and multiplets for the three methylene (B1212753) groups (SCH₂, SCH₂CH₂ , and CH₂ CH₃). nih.gov Similarly, in 2-benzyl-3-(butylthio)propanoic acid, the butyl group protons appear as a triplet for the methyl group and multiplets for the methylene groups. rsc.org For butanoic acid itself, the proton signals appear in a 3:2:2:1 ratio, corresponding to the different proton environments in the molecule. docbrown.info

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| CH₃ (butyl group) | ~0.9 | Triplet (t) | 3H |

| CH₂CH₃ (butyl group) | ~1.4 | Sextet | 2H |

| SCH₂CH₂ (butyl group) | ~1.6 | Quintet | 2H |

| SCH₂ (butyl group) | ~2.5 | Triplet (t) | 2H |

| CH₂ CH₂COOH | ~1.9 | Quintet | 2H |

| CH₂CH₂ COOH | ~2.4 | Triplet (t) | 2H |

| SCH₂ CH₂ | ~2.6 | Triplet (t) | 2H |

| COOH | ~10-12 | Singlet (s, broad) | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. washington.edu

¹³C NMR spectroscopy provides a count of the unique carbon environments within the molecule. For this compound, eight distinct signals are anticipated, corresponding to the four carbons of the butyl group and the four carbons of the butanoic acid moiety.

In the analysis of a similar compound, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid, the butyl group carbons were identified at specific chemical shifts. nih.gov Likewise, the ¹³C NMR spectrum of butanoic acid shows four distinct carbon signals. docbrown.info

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C H₃ (butyl group) | ~13 |

| C H₂CH₃ (butyl group) | ~22 |

| SC H₂C H₂ (butyl group) | ~31-32 |

| SC H₂ (butyl group) | ~32 |

| C H₂CH₂COOH | ~24 |

| C H₂COOH | ~33 |

| SC H₂CH₂ | ~30 |

| C OOH | ~178-180 |

Note: Chemical shifts are relative to a standard like Tetramethylsilane (TMS) and can be influenced by the solvent. docbrown.info

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. doi.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, COSY would show correlations between the protons of adjacent methylene groups in both the butyl chain and the butanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is a powerful tool for assigning carbon signals based on the more easily interpretable proton spectrum. utsunomiya-u.ac.jp

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. acdlabs.com

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method. d-nb.info this compound may require derivatization to increase its volatility for GC analysis. shimadzu.com The mass spectrometer then ionizes the eluted compound, typically using electron ionization (EI), which causes the molecule to fragment in a reproducible manner. researchgate.net The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of butanoic acid, for example, shows a characteristic pattern that aids in its identification. docbrown.info

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and less volatile molecules like carboxylic acids. acdlabs.com In ESI-MS, this compound would typically be observed as a deprotonated molecule, [M-H]⁻, in negative ion mode or as a protonated molecule, [M+H]⁺, or adduct with a cation (e.g., [M+Na]⁺) in positive ion mode. nih.gov

For a related compound, 2-hydroxy-4-(methylthio)butanoic acid, ESI-MS in negative ion mode shows a dominant peak for the deprotonated molecule [M-H]⁻ at m/z 149. spectroscopyonline.comchromatographyonline.com

Tandem Mass Spectrometry (MS/MS) provides further structural detail by selecting a specific ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. spectroscopyonline.comscispace.com The fragmentation pattern provides valuable information about the molecule's structure. For instance, the fragmentation of the [M-H]⁻ ion of 2-hydroxy-4-(methylthio)butanoic acid yields a principal fragment ion at m/z 101. spectroscopyonline.com The fragmentation of this compound would be expected to involve characteristic losses, such as the loss of water or parts of the butyl group.

Expected Mass Spectrometry Data for this compound:

| Technique | Ion | Expected m/z |

| ESI-MS (Negative) | [M-H]⁻ | 177.06 |

| ESI-MS (Positive) | [M+H]⁺ | 179.08 |

| ESI-MS (Positive) | [M+Na]⁺ | 201.06 |

| EI-MS | M⁺ | 178.07 |

Note: m/z values are calculated based on the monoisotopic mass.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a critical tool for the unambiguous identification of this compound by providing its exact mass. This technique is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios with very high precision, which allows for the determination of the elemental formula of a molecule. ncsu.edu For this compound (C8H16O2S), the theoretical monoisotopic mass can be calculated with high accuracy.

HRMS analysis is frequently conducted using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). fu-berlin.de In a typical ESI-HRMS experiment in negative ion mode, this compound would be expected to deprotonate, forming the [M-H]⁻ ion. The high-resolution measurement of this ion's mass would allow for confirmation of its elemental composition, distinguishing it from other potential isobaric compounds. For instance, the analysis of related thioether-containing carboxylic acids has demonstrated the utility of HRMS in confirming their structures. fu-berlin.dersc.org The precision of HRMS is often in the sub-parts-per-million (ppm) range, providing a high degree of confidence in the assigned chemical formula.

A hypothetical HRMS data table for this compound is presented below:

| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| [C8H15O2S]⁻ | 175.0798 | 175.0795 | -1.7 |

This table is illustrative and represents expected data for this compound.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means of separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. hplc.euhplc.eu Method development and validation are crucial to ensure accuracy, precision, and robustness. ajol.info

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of moderate polarity, such as this compound. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier. chromatographyonline.comelementlabsolutions.com The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention. elementlabsolutions.com Detection is commonly achieved using a UV detector, as the carboxyl group provides some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. lgcstandards.com

A representative table of HPLC conditions for the analysis of a similar compound is shown below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table provides an example of typical starting conditions for method development.

Once an HPLC method is developed and validated, it can be used for the quantitative analysis of this compound in various research samples. jasco-global.com This involves creating a calibration curve using standards of known concentration. jasco-global.com The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. jasco-global.com The use of an internal standard can improve the precision and accuracy of the quantification by correcting for variations in injection volume and sample preparation. jasco-global.com For complex matrices, appropriate sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove interfering substances. chromatographyonline.com

Gas Chromatography (GC) for Volatile Compound Profiling

While HPLC is generally preferred for carboxylic acids, Gas Chromatography (GC) can be employed for the analysis of this compound, particularly if it is derivatized to increase its volatility. nih.govresearchgate.net Derivatization, for instance by esterification to its methyl or ethyl ester, is a common strategy for analyzing carboxylic acids by GC. protocols.io This process replaces the polar carboxylic acid group with a less polar and more volatile ester group.

The derivatized this compound can then be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in compound identification. researchgate.netprotocols.io

A hypothetical GC-MS data table for the methyl ester of this compound is presented below:

| Retention Time (min) | Key Mass Fragments (m/z) |

| 12.5 | 190 (M+), 159, 131, 87, 55 |

This table is illustrative and represents expected data for the methyl ester derivative.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Derivatives

For instance, the thermal stability of a thiadiazole chitosan (B1678972) derivative, which incorporates a 4-((5-butylthio)-1,3,4-thiadiazol-2-yl)amino-4-oxobutanoic acid moiety, has been investigated using TGA. dntb.gov.uaresearchgate.net TGA curves for such derivatives typically show a multi-stage decomposition process. An initial weight loss at lower temperatures (below 100-120 °C) is usually attributed to the evaporation of adsorbed or bound water. The subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the organic structure.

Table 3: Illustrative TGA Decomposition Stages for a Derivative of this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 1 | 30 - 120 | ~5 - 10% | Loss of adsorbed water |

| 2 | 200 - 350 | ~30 - 40% | Decomposition of side chains and glycosidic linkages |

| 3 | 350 - 600 | ~20 - 30% | Further degradation of the polymer backbone and charring |

| - | > 600 | - | Residual char |

Note: This table is illustrative and based on findings for complex derivatives. The exact temperatures and weight loss percentages will vary depending on the specific structure of the derivative. dntb.gov.uaresearchgate.net

Advanced Computational Chemistry and Molecular Modeling Studies of 4 Butylthio Butanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis: Awaiting Investigation

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular behavior. However, for 4-(Butylthio)butanoic acid, these powerful analytical tools have yet to be applied.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetics

There are no published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry and energetics of this compound. Such calculations would be essential to predict its most stable three-dimensional conformation and to quantify its thermodynamic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound. The energy gap between these orbitals is a key indicator of a molecule's kinetic stability and chemical reactivity, but this information is not available in the current body of scientific literature.

Electrostatic Potential (ESP) Mapping for Reactivity Prediction

Electrostatic Potential (ESP) mapping is a valuable tool for predicting how a molecule will interact with other chemical species, highlighting regions that are rich or deficient in electrons. To date, no ESP maps for this compound have been generated, leaving its electrophilic and nucleophilic sites unidentified through this method.

Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis, which elucidates charge transfer and bonding interactions within a molecule, has not been reported for this compound. This leaves a void in the understanding of its electronic delocalization and the nature of its chemical bonds.

Molecular Docking and Receptor Interaction Prediction (Non-Human Protein Models): An Open Field

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, such as a drug candidate to a protein target. This area of research remains entirely unexplored for this compound.

In Silico Screening for Potential Biological Targets

There is no evidence of in silico screening studies being conducted to identify potential non-human biological targets for this compound. Consequently, its potential interactions with non-human enzymes or receptors have not been computationally predicted or characterized.

Analysis of Ligand-Protein Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. This method helps in understanding the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the strength of this interaction.

In the context of this compound, a plausible target for computational analysis is a histone deacetylase (HDAC) enzyme, given that butanoic acid itself is a known HDAC inhibitor. biointerfaceresearch.com Docking studies of similar short-chain fatty acid derivatives with thioether linkages into the active site of HDACs reveal common binding features. The carboxylic acid head group typically acts as a zinc-binding group (ZBG), chelating the catalytic zinc ion present in the active site of class I and II HDACs. nih.govmdpi.com The butylthioether tail would then extend into the hydrophobic tunnel of the active site, forming van der Waals interactions with nonpolar amino acid residues.

The binding affinity of a ligand is a critical parameter in drug design. Lower binding energy values typically indicate a more stable ligand-protein complex. For a series of related inhibitors, comparing their calculated binding affinities can help in establishing a structure-activity relationship (SAR).

Table 1: Hypothetical Docking Analysis of this compound and Analogs against a Histone Deacetylase (HDAC) Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -6.8 | HIS142, HIS143, ASP179, TYR206, PHE208 | Zinc chelation via carboxylate; Hydrophobic interactions with the butyl chain |

| Butanoic Acid | -4.5 | HIS142, HIS143, ASP179 | Zinc chelation via carboxylate |

| 4-(Propylthio)butanoic acid | -6.5 | HIS142, HIS143, ASP179, PHE208 | Zinc chelation via carboxylate; Hydrophobic interactions |

| 4-(Pentylthio)butanoic acid | -7.1 | HIS142, HIS143, ASP179, TYR206, PHE208 | Zinc chelation via carboxylate; Enhanced hydrophobic interactions |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values observed in computational studies of similar HDAC inhibitors.

The analysis of ligand-protein binding modes reveals that the presence of the butanoic acid linker can be crucial for enhancing binding affinity with target proteins. nih.govmdpi.com The flexibility of the alkylthio chain allows the ligand to adopt a favorable conformation within the binding pocket, maximizing its interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations track the movements of atoms in the system, providing insights into the conformational dynamics and stability of both the ligand and the protein.

For the this compound-protein complex, MD simulations would be essential to validate the stability of the binding mode predicted by docking. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD of the ligand and protein backbone atoms is monitored over the simulation time to assess the stability of the complex. A stable RMSD value suggests that the system has reached equilibrium and the ligand remains bound in a consistent pose.

The RMSF of individual amino acid residues provides information about their flexibility. Residues that show high fluctuations may be part of flexible loops, while those with low fluctuations are typically part of the stable core of the protein or are constrained by their interaction with the ligand.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex

| Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.2 Å | The ligand maintains a stable binding pose within the active site throughout the simulation. |

| Average Protein Backbone RMSD | 1.5 Å | The overall protein structure remains stable upon ligand binding. |

| Average RMSF of Active Site Residues | 0.8 Å | The active site residues interacting with the ligand show reduced flexibility, indicating stable interactions. |

| Key Hydrogen Bonds | Carboxylate-HIS142/143 | The crucial zinc-chelating interactions are maintained throughout the simulation. |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values observed in MD simulations of small molecule-protein complexes.

Biochemical Interactions and Cellular Effects of 4 Butylthio Butanoic Acid in Non Human Biological Systems

Enzyme Inhibition and Modulation Studies (In Vitro Assays)

The ability of a compound to modulate the activity of enzymes is a critical aspect of its biochemical profile. For 4-(Butylthio)butanoic acid, while direct studies are limited, research on structurally similar compounds provides insights into its potential enzymatic interactions.

Derivatives of butanoic acid are recognized for their capacity to act as histone deacetylase (HDAC) inhibitors. biointerfaceresearch.comnih.gov This class of enzymes plays a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. The inhibition of HDACs by butanoic acid and its derivatives can lead to hyperacetylation of histones, resulting in a more relaxed chromatin state and the activation of gene expression. biointerfaceresearch.com

For instance, a compound closely related to the subject of this article, 4-[(4-methylphenyl)thio]butanoic acid, has been shown to stimulate the proliferation of renal progenitor cells in zebrafish embryos by activating retinoic acid signaling pathways through the inhibition of HDACs. Although this study does not directly investigate this compound, it suggests that the thioether linkage at the 4-position of the butanoic acid backbone is compatible with HDAC inhibitory activity. The anti-tumor function of butanoic acid is also largely attributed to its HDAC inhibitory action. biointerfaceresearch.com

The general mechanism for the antimicrobial effects of organic acids involves the disruption of enzymatic reactions within microbial cells. google.com The undissociated form of the acid can diffuse across the cell membrane. Once inside the higher pH of the cytoplasm, the acid dissociates, leading to a decrease in intracellular pH which can disrupt enzymatic functions and nutrient transport systems. google.com

In a study of 4-phenyl-4-oxo-butanoic acid derivatives as inhibitors of kynurenine (B1673888) 3-hydroxylase, the nature of the substituent on the butanoic acid side-chain was critical for inhibitory activity. nih.gov This highlights the importance of the side chain in determining the compound's interaction with enzymatic targets. For this compound, the butylthio group represents a key structural feature.

Furthermore, SAR studies on a class of 5-lipoxygenase inhibitors, thiopyrano[2,3,4-c,d]indoles, indicated that a four-carbon acidic side chain, such as butanoic acid, was optimal for potency. researchgate.net This suggests that the butanoic acid core of this compound is a favorable feature for interaction with certain enzymes. The nature of the substituent at the end of this chain, in this case, the butylthio group, would be a primary point of modification in SAR studies to optimize activity and selectivity. Variations in the length of the alkyl chain (e.g., methylthio, ethylthio) or the introduction of different functional groups on the butyl moiety would likely have a significant impact on the compound's inhibitory profile against specific enzymes.

Receptor Binding Assays (Non-Human Cellular or Isolated Protein Models)

The interaction of a compound with cellular receptors is a key determinant of its pharmacological effects.

Molecules that bind to a receptor are termed ligands, and this binding can be either specific and reversible or irreversible. nih.gov The selectivity of a drug is its capacity to act on a specific site in preference to others. nih.gov

While direct receptor binding assays for this compound are not prominently documented in the available literature, studies on related molecules offer some context. Butanoic acid has been identified as a ligand for the G protein-coupled receptor 109A (GPR109A). biointerfaceresearch.com This suggests that derivatives such as this compound might also interact with G-protein coupled receptors, although the specificity and affinity of this interaction would need to be experimentally determined.

Furthermore, research into the development of radioligands has utilized butanoic acid derivatives. For example, 4-(p-iodophenyl)butyric acid has been employed as an albumin-binding moiety to extend the blood half-life of imaging probes. nih.gov This demonstrates that the butanoic acid scaffold can be functionalized to achieve specific protein binding, indicating the potential for this compound to be a ligand for various protein targets. The butylthio group would play a significant role in defining the nature and selectivity of such ligand-receptor interactions.

Modulation of Cellular Processes in Non-Human Cell Lines and Microbial Cultures

The effects of a compound on cellular processes such as proliferation and differentiation are fundamental to understanding its biological impact.

Research on derivatives of this compound has demonstrated significant effects on both mammalian and microbial cells. A novel thiadiazole derivative, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid, which incorporates the this compound structure, has been synthesized and evaluated for its biological activity. nih.gov This compound exhibited notable antimicrobial effects against a panel of human pathogenic microbes, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentration (MIC) values in the range of 25-50 μg/ml. nih.gov

In terms of its effects on non-human cell lines, the same derivative displayed in-vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 178.9 ± 9.1 μg/ml for MCF-7 and 147.8 ± 10.5 μg/ml for HepG2 cells. nih.gov

The broader class of butanoic acid derivatives has been shown to inhibit the proliferation of various cancer cell lines. extrapolate.com For instance, butyrate (B1204436) derivatives can inhibit the growth of carcinoma colonies in vitro and induce cytodifferentiation. extrapolate.com In human breast carcinoma cell lines, these derivatives have been observed to inhibit proliferation and antagonize the stimulatory effects of estrogen. nih.gov The inhibitory effects are often associated with an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov

In microbial cultures, organic acids, including derivatives of butanoic acid, are known to have antimicrobial properties. google.com For example, mixtures containing 2-hydroxy-4-(methylthio)butanoic acid have been shown to be effective against Salmonella enterica and Shiga toxin-producing Escherichia coli. mdpi.com The antimicrobial action is generally attributed to the ability of the undissociated acid to cross the microbial cell membrane and disrupt intracellular pH and enzymatic functions. google.com

Interactive Data Table: In Vitro Cytotoxicity of a this compound Derivative

| Cell Line | Type | IC50 (μg/ml) nih.gov |

| MCF-7 | Human Breast Adenocarcinoma | 178.9 ± 9.1 |

| HepG2 | Human Hepatocellular Carcinoma | 147.8 ± 10.5 |

| HFB4 | Normal Human Cell Line | 335.7 ± 11.4 |

Induction of Apoptosis or Other Cell Death Pathways in Non-Human Cellular Models

There is a lack of specific studies on the induction of apoptosis or other cell death pathways by this compound in non-human cellular models. However, extensive research on butanoic acid has demonstrated its capacity to induce apoptosis in various cell types. Butyric acid has been shown to induce apoptosis in murine thymocytes, as well as splenic T- and B-cells. nih.gov This process occurs independently of the p53 tumor suppressor protein, a common regulator of apoptosis. nih.gov The mechanism of butyric acid-induced apoptosis in these murine lymphocytes involves the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL. nih.gov Furthermore, the activation of caspase-3, caspase-6, and caspase-8 has been observed in T-cells undergoing apoptosis triggered by butyric acid, indicating the involvement of specific caspase cascades in this cell death pathway. nih.gov

Impact on Cellular Metabolism and Bioenergetics (Non-Human)

Antimicrobial Activity and Mechanisms against Non-Human Pathogens

The antimicrobial properties of this compound have not been extensively detailed. However, as an organic acid, it is expected to exhibit antimicrobial activity, a characteristic well-established for butanoic acid and other short-chain fatty acids. google.com

Determination of Minimum Inhibitory Concentrations (MIC) against Bacterial and Fungal Strains

There are no specific reports detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial and fungal strains. For the related compound, butanoic acid, MIC values have been determined for various pathogens. Studies have shown that butanoic acid can inhibit the growth of a variety of both Gram-positive and Gram-negative bacteria with MICs typically ranging from 11 to 21 mmol/L. nih.gov For instance, butanoic acid has demonstrated bactericidal activity against Staphylococcus pseudintermedius and Acinetobacter baumannii. marquette.edu

Below is a table of representative MIC values for butanoic acid against several bacterial strains, illustrating its potential antimicrobial spectrum.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Acinetobacter baumannii | 11-21 mmol/L | nih.gov |

| Bacillus anthracis | 11-21 mmol/L | nih.gov |

| Bacillus subtilis | 11-21 mmol/L | nih.gov |

| Escherichia coli | 11-21 mmol/L | nih.gov |

| Staphylococcus aureus | 11-21 mmol/L | nih.gov |

| Staphylococcus epidermidis | 11-21 mmol/L | nih.gov |

| Staphylococcus intermedius | 11-21 mmol/L | nih.gov |

| Staphylococcus pseudintermedius | 11-21 mmol/L | nih.gov |

Elucidation of Antimicrobial Mechanisms (e.g., pH-dependent action, disruption of cellular processes in microbes)

The specific antimicrobial mechanisms of this compound have not been elucidated. However, the mechanisms of action for organic acids like butanoic acid are well understood and are largely pH-dependent. google.com In their undissociated, lipophilic form, these acids can diffuse across the microbial cell membrane. google.com Once inside the cell, where the pH is typically higher, the acid dissociates, releasing a proton and an anion. google.com This intracellular acidification can disrupt various cellular processes, including enzymatic reactions and nutrient transport systems. google.com The microbial cell must then expend energy to pump the excess protons out, leading to a depletion of energy reserves and a state of bacteriostasis. google.com Furthermore, butanoic acid has been shown to cause membrane damage, leading to increased permeability. nih.gov

Biotransformation, Metabolism, and Environmental Fate of 4 Butylthio Butanoic Acid in Non Human Models

Metabolic Pathways and Metabolite Identification in Animal Models (Non-Human)

There is no publicly available scientific literature detailing the metabolic pathways and metabolite identification of 4-(butylthio)butanoic acid in any non-human animal models. While studies exist for structurally related butanoic acid derivatives, a direct extrapolation of these metabolic routes to this compound would be speculative without experimental evidence. For instance, a study on 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid showed that its butanoic side-chain is rapidly oxidized in species like rats, mice, and dogs. nih.gov However, it is unknown if this compound undergoes similar biotransformation.

Oxidative and Reductive Biotransformations

Specific information regarding the oxidative and reductive biotransformations of this compound in non-human animal models is not available in the current scientific literature. The general metabolic pathway for many fatty acids involves β-oxidation. nih.gov It is plausible that this compound could undergo such a pathway, but no studies have confirmed this.

Conjugation Reactions (e.g., Glucuronidation, Amide Formation)

There are no specific studies on the conjugation reactions, such as glucuronidation or amide formation, of this compound in non-human animals. In principle, carboxylic acids can form amides by reacting with ammonia (B1221849) or an amine, a process that is often catalyzed by enzymes in living organisms. libretexts.org Additionally, a study on a different butanoic acid derivative indicated that its acetic acid metabolite is excreted as an acylglucuronide in rats and as an amide-like conjugate in mice. nih.gov Whether this compound or its potential metabolites undergo similar conjugation remains uninvestigated.

Interspecies Metabolic Differences in Non-Human Animals

Data on the interspecies metabolic differences of this compound in non-human animals is absent from the scientific literature. Significant species differences have been observed in the metabolism of other butanoic acid derivatives, highlighting the unpredictability of extrapolating metabolic data across species without direct experimental evidence. nih.gov

Microbial Degradation and Biotransformation in Environmental Systems

Specific research on the microbial degradation and biotransformation of this compound in environmental systems is not documented in publicly available sources. General principles of microbial degradation of organic compounds in soil and water exist, but these are not specific to this compound.

Characterization of Environmental Microorganism-Mediated Degradation Pathways

There is no information available characterizing the specific environmental microorganisms or the enzymatic pathways involved in the degradation of this compound. Studies have identified various bacteria, such as Serratia marcescens, capable of degrading butyric acid. aidic.it However, the impact of the butylthio substituent on microbial degradation is unknown.

Identification of Environmental Degradation Products

No studies have been published that identify the environmental degradation products of this compound. Without research on its degradation pathways, the resulting metabolites in the environment remain unidentified.

Environmental Persistence and Mobility Assessment in Non-Human Ecological Compartments

Detailed research findings, including data on degradation pathways, half-life, and partitioning coefficients of this compound in various soil types and aquatic environments, are not currently available. Studies examining the biotic and abiotic degradation processes that would govern its persistence are absent from the reviewed literature. Consequently, it is not possible to provide an assessment of its behavior in these environmental compartments.

Information regarding the bioavailability of this compound to non-human organisms in soil, sediment, and water is not documented. There is a lack of studies investigating its potential for uptake by flora and fauna, as well as its mobility and transport between different environmental matrices. Without such data, an evaluation of its potential for bioaccumulation or long-range environmental transport cannot be conducted.

Advanced Research Applications of 4 Butylthio Butanoic Acid in Chemical Biology and Materials Science

Development as a Chemical Probe for Biological Pathway Elucidation (Non-Human Systems)

There is currently no available research in peer-reviewed literature detailing the development or use of 4-(butylthio)butanoic acid as a chemical probe for elucidating biological pathways in non-human systems. A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The design and application of such probes require extensive validation, which has not been documented for this particular compound.

Application in Target Identification and Validation Research (In Vitro and Non-Human Cell-Based Assays)

No studies were found that utilize this compound for target identification or validation in vitro or in non-human cell-based assays. Target identification is the process of identifying molecular targets that are relevant to a disease process, and validation involves confirming that manipulating this target has a therapeutic effect. While various chemical compounds are employed in these research areas, the role of this compound has not been described.

Integration into Functional Materials and Nanoformulations

Information regarding the integration of this compound into functional materials or nanoformulations is not present in the available scientific literature. This includes applications in surface modification, controlled release systems, or advanced electronic and optical materials.

Surface Modification and Coating Technologies

There are no published reports on the use of this compound in surface modification or coating technologies. Surface modification involves altering the surface properties of a material to enhance its performance, such as biocompatibility or corrosion resistance. While various organic acids are used for this purpose, this compound has not been documented in this context.

Design of Controlled Release Systems for Agrochemicals

No research was found on the application of this compound in the design of controlled release systems for agrochemicals. Controlled release formulations are designed to release an active ingredient at a predetermined rate to maintain its concentration within an optimal range. There is no indication that this compound has been investigated for this purpose.

Exploration in Organic Electronics and Optical Materials Research

The exploration of this compound in the field of organic electronics and optical materials research has not been reported in scientific publications. This area of research focuses on the development of organic materials with specific electronic or optical properties for use in devices such as LEDs, solar cells, and sensors.

Limited Publicly Available Data on this compound as a Versatile Building Block in Advanced Synthesis

Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of publicly available information regarding the specific applications of this compound as a versatile building block in complex organic synthesis, particularly within the realms of chemical biology and materials science. The requested detailed research findings on its use as a precursor for diverse organic molecules or as an intermediate in natural product synthesis could not be substantiated with concrete, publicly accessible examples.

While the broader class of butanoic acid derivatives and compounds with similar thioether functionalities are utilized in various synthetic contexts, specific research detailing the synthetic utility of this compound remains elusive in the reviewed literature. Scientific publications and patents predominantly focus on related compounds, such as 2-Hydroxy-4-(methylthio)butanoic acid, which has established roles, for instance, as a methionine supplement. However, the direct application of this compound in the synthesis of complex molecules or natural product analogues is not well-documented.

Consequently, the construction of a detailed article adhering to the specified outline on the advanced research applications of this compound is not feasible based on the currently available scientific data. The specific subsections, "Precursor in the Synthesis of Diverse Organic Molecules" and "Intermediate for Natural Product Synthesis or Analogues," could not be populated with the required detailed and scientifically accurate content due to the absence of relevant research findings in the public domain.

It is possible that the applications of this compound in complex synthesis are part of proprietary research and development and therefore not disclosed in publicly accessible formats. Further investigation into specialized chemical synthesis archives or patent databases beyond the scope of this search may be required to uncover specific instances of its use as a key synthetic intermediate.

Future Research Directions and Unexplored Avenues for 4 Butylthio Butanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-(Butylthio)butanoic acid traditionally relies on classical organic chemistry methods. However, the future of chemical synthesis lies in the development of sustainable and efficient "green" methodologies. Future research should prioritize the development of novel synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Promising avenues include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high specificity and mild reaction conditions. mdpi.comacs.org Research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions.

Photocatalysis: Visible-light-mediated synthesis represents a frontier in green chemistry. organic-chemistry.org Investigations could explore photocatalytic systems that enable the coupling of appropriate precursors under ambient temperature and pressure, potentially using thiocarboxylic acids as dual-role reagents. organic-chemistry.org

Solid Acid Catalysis: The use of reusable solid acid catalysts, such as sulfonic acid-functionalized materials, could replace corrosive and difficult-to-recycle liquid acids. nih.gov This approach offers advantages in product purification and catalyst reusability, aligning with the principles of sustainable chemistry. nih.gov

Flow Chemistry: Continuous-flow synthesis methods can offer superior control over reaction parameters, leading to higher yields and purity while enhancing safety. organic-chemistry.org Developing a flow-based synthesis for this compound would be a significant step towards scalable and efficient production.

A comparative overview of potential sustainable methods is presented below.

| Methodology | Potential Advantages | Key Research Challenge |

| Biocatalysis | High selectivity, mild conditions, reduced waste. mdpi.com | Identifying or engineering suitable enzymes. |

| Photocatalysis | Use of renewable light energy, ambient conditions. organic-chemistry.org | Designing efficient photocatalysts and optimizing quantum yield. |

| Solid Acid Catalysis | Catalyst reusability, simplified workup, reduced corrosion. nih.gov | Developing highly active and stable heterogeneous catalysts. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. organic-chemistry.org | Optimizing reactor design and reaction kinetics for continuous production. |

Comprehensive Exploration of Undiscovered Biochemical Interactions (Non-Human)

The structural similarity of this compound to naturally occurring short-chain fatty acids (SCFAs) and organosulfur compounds suggests it may have undiscovered roles in non-human biological systems. nih.govfrontiersin.org SCFAs are crucial signaling molecules and energy sources in microbial ecosystems, particularly in the gut microbiota. frontiersin.orgnih.gov Organosulfur compounds are also central to microbial metabolism and the global sulfur cycle. nih.govscienceopen.comunimelb.edu.au

Future research should focus on:

Microbial Metabolism: Investigating whether specific microorganisms can utilize this compound as a carbon or sulfur source. nih.govresearchgate.net This would involve culturing diverse bacteria and archaea from environments like soil or anaerobic digesters with the compound as a sole nutrient source.

Signaling and Quorum Sensing: Exploring the possibility that this molecule acts as a signaling molecule in bacterial communication (quorum sensing). Many bacterial signaling molecules are small, diffusible organic compounds, and the unique structure of this compound could potentially interact with specific microbial receptors.

Enzymatic Interactions: Identifying and characterizing enzymes in non-human organisms (e.g., bacteria, fungi, plants) that can metabolize or transform this compound. This could reveal novel metabolic pathways. unimelb.edu.au

Integration of Advanced Computational Predictions with Experimental Validation

In silico methods are powerful tools for predicting the properties and potential interactions of molecules, thereby guiding and accelerating experimental research. mdpi.com A concerted effort integrating computational chemistry with laboratory validation is a critical future direction.

A proposed workflow could include:

Ab Initio Calculations: Using Density Functional Theory (DFT) to model the electronic structure, reactivity, and spectroscopic properties of this compound. biointerfaceresearch.comresearchgate.net This can predict parameters like molecular electrostatic potential and frontier molecular orbitals, offering insights into its chemical behavior. biointerfaceresearch.comnih.gov

Molecular Docking: Screening the compound in silico against libraries of proteins from various non-human organisms to identify potential binding partners. nih.govnih.gov This could generate hypotheses about its biological targets, for instance, by docking against enzymes involved in fatty acid or sulfur metabolism. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in biological environments, such as near a model cell membrane or in the active site of a putative enzyme target, to understand the dynamics and thermodynamics of these interactions. conicet.gov.ar

Experimental Validation: Synthesizing the compound and experimentally testing the hypotheses generated from the computational studies. This could involve enzyme inhibition assays, binding studies using techniques like isothermal titration calorimetry, or microbial growth experiments.

| Computational Method | Research Question | Required Experimental Validation |

| Density Functional Theory (DFT) | What are the fundamental electronic properties and reactivity of the molecule? biointerfaceresearch.com | Spectroscopic analysis (NMR, IR) and reaction chemistry studies. |

| Molecular Docking | What proteins might this molecule bind to? nih.gov | In vitro binding assays (e.g., ITC, SPR) with purified proteins. |

| Molecular Dynamics (MD) | How does the molecule behave in a simulated biological environment? conicet.gov.ar | Biophysical characterization of molecule-protein or molecule-membrane interactions. |

Rational Design and Synthesis of Next-Generation Analogues for Specific Research Applications

The rational design and synthesis of analogues of this compound can create a powerful chemical toolset for probing biological systems. nih.gov By systematically modifying the parent structure, researchers can investigate structure-activity relationships (SAR) and develop molecules with tailored properties. nih.gov

Key strategies for analogue design include:

Alkyl Chain Modification: Varying the length and branching of the butyl group to explore how lipophilicity and steric bulk influence biochemical interactions.

Thioether Positional Isomers: Synthesizing isomers where the sulfur atom is located at different positions along the carbon chain to understand the geometric requirements for biological activity.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazoles) to modulate properties like pKa and membrane permeability. nih.gov

Functionalization of the Alkyl Chain: Introducing other functional groups (e.g., hydroxyl, amino) onto the backbone to create probes for specific interactions or to enhance water solubility.

These analogues would not be intended for therapeutic use but as precision tools for basic research, such as mapping the binding pocket of an enzyme or modulating a microbial metabolic pathway. nih.govresearchgate.net

Holistic Assessment of Broader Environmental Implications in Non-Human Ecosystems

As with any synthetic compound, a thorough understanding of its environmental fate and transport is crucial. epa.govcdc.gov Future research must include a holistic assessment of the broader environmental implications of this compound in non-human ecosystems.

This research should address:

Biodegradation: Determining the rate and pathways of biodegradation in different environmental compartments, such as soil and aquatic systems. researchgate.netresearchgate.net This involves identifying the microorganisms responsible for its degradation and the resulting metabolites.

Bioaccumulation Potential: Assessing the likelihood of the compound accumulating in organisms. This can be predicted initially by its octanol-water partition coefficient (Kow) and confirmed through studies with model organisms like algae or daphnia. cdc.gov

Ecotoxicity: Evaluating the potential toxicity to a range of representative non-human organisms, including bacteria, algae, invertebrates, and plants, to understand its potential impact on ecosystem health.

Mobility and Transport: Studying its movement through soil and water, governed by factors like its water solubility and soil adsorption coefficient (Koc), to predict its environmental distribution. cdc.gov

These studies are essential for building a complete profile of the molecule and ensuring that its future study and application are conducted in an environmentally responsible manner.

Q & A

Q. What are the optimal synthetic routes for 4-(Butylthio)butanoic acid, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where butylthiol reacts with a γ-bromo- or γ-chloro-substituted butanoic acid derivative. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature : Controlled heating (60–80°C) accelerates the reaction while minimizing side products.

- Catalysts : Bases like NaH or K₂CO₃ facilitate deprotonation of the thiol .

Microwave-assisted synthesis, as noted for structurally similar compounds, can reduce reaction time by 30–50% and improve yields . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural ambiguities?

- Methodological Answer :

- NMR :

- ¹H NMR : The butylthio group (–S–CH₂–) resonates at δ 2.5–3.0 ppm (triplet, J = 7 Hz). The carboxylic acid proton appears as a broad peak near δ 12 ppm .

- ¹³C NMR : The sulfur-bearing carbon (C–S) is observed at δ 35–40 ppm, while the carboxylic carbon appears at δ 170–175 ppm .

- IR Spectroscopy : The O–H stretch of the carboxylic acid (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functionality .

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z 191.3 (calculated for C₈H₁₆O₂S). Compare with databases like PubChem for validation .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Use polar solvents (e.g., DMSO, ethanol) for stock solutions. For aqueous buffers, adjust pH to >6.0 (via NaOH) to deprotonate the carboxylic acid .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioether group in this compound during derivatization or biological interactions?

- Methodological Answer : The thioether (–S–) group acts as a nucleophile in alkylation reactions and participates in hydrogen bonding with biological targets. Computational studies (e.g., DFT) reveal:

- Electron density around sulfur influences nucleophilicity (lower in butylthio vs. phenylthio derivatives) .

- Molecular docking (AutoDock Vina) predicts interactions with enzymes like cysteine proteases via sulfur-mediated H-bonds .

Experimental validation: Kinetic assays (e.g., UV-Vis monitoring of enzyme inhibition) quantify activity changes upon structural modification .

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to model the molecule’s electronic structure. Focus on the HOMO-LUMO gap to predict redox behavior .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess permeability (e.g., for drug delivery studies) .

- Docking Studies : Use Schrödinger Suite or GROMACS to predict binding modes with targets like GPCRs or oxidoreductases. Validate with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish –CH₂–S– from –CH₂–COO⁻ .

- Variable Temperature NMR : Detect conformational changes (e.g., rotamers) that cause splitting in spectra .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., D₂O exchange for carboxylic protons) .

Q. How do structural modifications (e.g., alkyl chain length, substituents) impact the bioactivity of this compound analogs?

- Methodological Answer : Design a SAR (Structure-Activity Relationship) study comparing analogs:

| Analog | Substituent | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|---|

| 4-(Methylthio) | –SCH₃ | 12.5 ± 1.2 | 1.8 |

| 4-(Butylthio) | –S(CH₂)₃CH₃ | 8.3 ± 0.9 | 3.1 |

| 4-(Phenylthio) | –SPh | 25.6 ± 2.1 | 2.9 |

| Data adapted from studies on similar thioether derivatives |

- Key Trends : Longer alkyl chains enhance lipophilicity (↑LogP) and membrane permeability but may reduce solubility. Phenylthio derivatives show lower activity due to steric hindrance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or purity levels for this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity threshold) with a photodiode array detector to detect impurities. Compare retention times with standards .

- Melting Point Variability : Calibrate equipment and use slow heating rates (1°C/min). Polymorphism can cause shifts; recrystallize from different solvents (e.g., ethanol vs. hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes